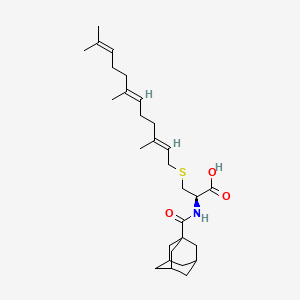
Icmt-IN-54
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Icmt-IN-54 involves the preparation of adamantyl analogues. The specific synthetic routes and reaction conditions for this compound are detailed in the literature . the industrial production methods for this compound are not widely documented, as it is primarily used for scientific research purposes .
Chemical Reactions Analysis
Icmt-IN-54 undergoes several types of chemical reactions, including:
Inhibition of Methylation: It inhibits the methylation of BFC in Saccharomyces cerevisiae expressing ICMT.
Common Reagents and Conditions: The compound is typically used in conditions that facilitate the inhibition of ICMT methylation, such as in the presence of specific yeast strains.
Major Products: The primary product of these reactions is the inhibition of ICMT-mediated methylation.
Scientific Research Applications
Icmt-IN-54 has a wide range of scientific research applications, including:
Mechanism of Action
Icmt-IN-54 exerts its effects by inhibiting the methylation process facilitated by ICMT. This inhibition occurs through the compound’s interaction with the enzyme, preventing the methylation of BFC in Saccharomyces cerevisiae . The molecular targets involved in this process include the ICMT enzyme and its substrates .
Comparison with Similar Compounds
Icmt-IN-54 is unique in its structure and function as an adamantyl analogue and ICMT inhibitor. Similar compounds include:
Cysmethynil: Another ICMT inhibitor identified through high-throughput screening.
Indole-based ICMT Inhibitors: Developed through optimization of cysmethynil.
These compounds share the common feature of inhibiting ICMT, but this compound stands out due to its specific adamantyl structure and its effectiveness in inhibiting ICMT methylation .
Properties
Molecular Formula |
C29H45NO3S |
|---|---|
Molecular Weight |
487.7 g/mol |
IUPAC Name |
(2R)-2-(adamantane-1-carbonylamino)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C29H45NO3S/c1-20(2)7-5-8-21(3)9-6-10-22(4)11-12-34-19-26(27(31)32)30-28(33)29-16-23-13-24(17-29)15-25(14-23)18-29/h7,9,11,23-26H,5-6,8,10,12-19H2,1-4H3,(H,30,33)(H,31,32)/b21-9+,22-11+/t23?,24?,25?,26-,29?/m0/s1 |
InChI Key |
KDPZODSSBSQKJQ-ZQMHEBDUSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


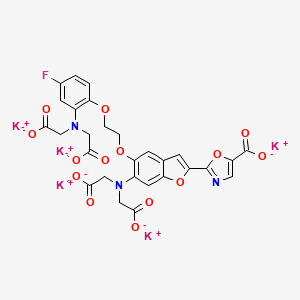
![[5-[(E)-2-[1-[3-[1-[2-[[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]benzoyl]amino]ethyl]triazol-4-yl]propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-7,8-dihydro-6H-xanthen-3-yl] cyclopropanecarboxylate;iodide](/img/structure/B12382226.png)
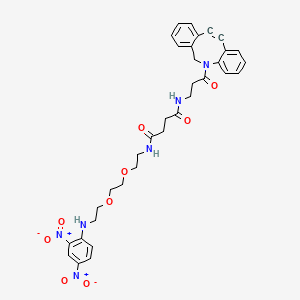
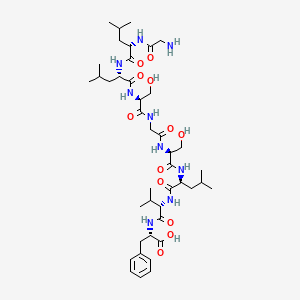
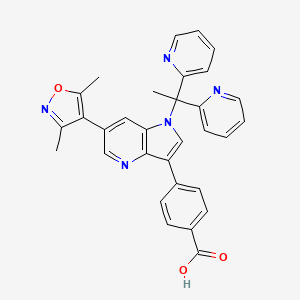
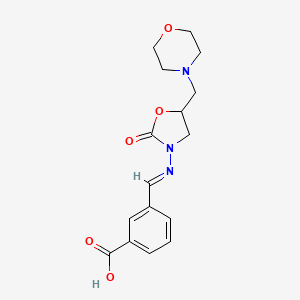
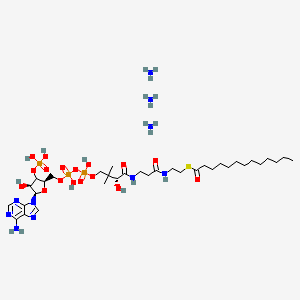
![[6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12382250.png)
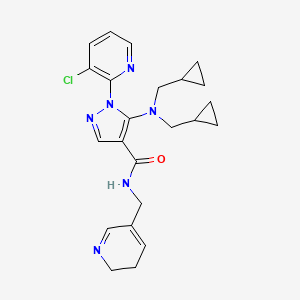
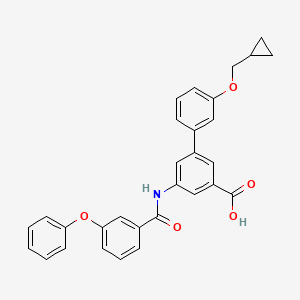
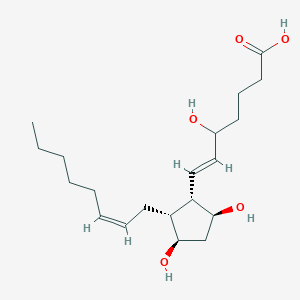
![disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate](/img/structure/B12382264.png)
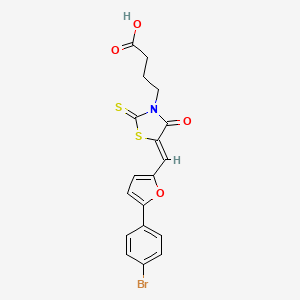
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]benzo[h]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12382268.png)
